Product packaging for 2-(2,2-Dibromovinyl)furan(Cat. No.:CAS No. 100074-10-0)

2-(2,2-Dibromovinyl)furan

Cat. No.: B169464
CAS No.: 100074-10-0
M. Wt: 251.9 g/mol
InChI Key: HEVJQAUMWQPCHR-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) and Vinyl Halide Moieties in Advanced Synthesis

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in organic chemistry. numberanalytics.comacs.org Its derivatives are found in a vast array of natural products, pharmaceuticals, and advanced materials. numberanalytics.comijabbr.com The aromaticity of furan, while contributing to its stability, is less pronounced than that of benzene, rendering it susceptible to a variety of chemical transformations, including electrophilic substitution and cycloaddition reactions. acs.orgnumberanalytics.com This reactivity profile makes furan a versatile synthon, capable of being converted into a wide range of other functional groups and molecular scaffolds. acs.org

Vinyl halides, organic compounds featuring a halogen atom attached to a carbon-carbon double bond, are also of prime importance in synthetic chemistry. fiveable.mefrontiersin.org They serve as crucial intermediates in numerous transformations, most notably in metal-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Heck reactions. frontiersin.orgwikipedia.org The reactivity of the carbon-halogen bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular construction. nih.gov The nature of the halogen atom influences the reactivity, with iodides typically being more reactive than bromides or chlorides. frontiersin.org

Overview of Geminal Dihalovinyl Compounds as Key Synthetic Precursors

Geminal dihalovinyl compounds, which possess two halogen atoms on the same carbon of a double bond, are particularly valuable synthetic intermediates. nih.gov This structural motif offers a unique platform for a variety of chemical manipulations. For instance, they can be converted into alkynes through elimination reactions. fiveable.mebibliotekanauki.pl Furthermore, the two halogen atoms can be sequentially or simultaneously replaced in cross-coupling reactions, allowing for the stepwise introduction of different substituents. This modularity is highly advantageous in the synthesis of complex and highly functionalized molecules. acs.org The Corey-Fuchs reaction is a well-known method for the synthesis of terminal alkynes from aldehydes, which proceeds through a gem-dibromo-olefination step. bibliotekanauki.pl

The utility of gem-dihalovinyl compounds extends to the synthesis of various heterocyclic systems. For example, 2-(2,2-dibromovinyl)phenols have been utilized in copper-catalyzed cyclizations to generate 2-bromobenzofurans. researchgate.net Similarly, gem-dibromovinylanilines are precursors to substituted imidazoindolones and indoles. acs.orgacs.org These examples highlight the role of the gem-dihalovinyl group as a versatile handle for constructing intricate molecular frameworks.

Scope of Academic Research in 2-(2,2-Dibromovinyl)furan Chemistry

The academic interest in this compound stems from its potential as a precursor to a variety of more complex molecules. Research has demonstrated its utility in the synthesis of other furan derivatives and heterocyclic compounds. For instance, 3-(2,2-dibromovinyl)furan has been used as a starting material in the synthesis of Furan-3-ylethynyltrimethylsilane. This transformation involves the treatment of the dibromovinyl compound with a strong base to generate a lithium acetylide, which is then trapped with a silyl (B83357) chloride.

Furthermore, the principles governing the reactivity of gem-dihalovinyl compounds are directly applicable to this compound. The presence of the furan ring, an electron-rich aromatic system, can influence the reactivity of the dibromovinyl group. The compound can participate in various palladium-catalyzed coupling reactions, enabling the synthesis of a diverse range of substituted furans. While specific and extensive research solely focused on this compound is not as widespread as for some other building blocks, its synthetic potential is evident from the broader context of furan chemistry and the well-established reactivity of geminal dihalovinyl compounds. acs.orgresearchgate.netrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Br2O B169464 2-(2,2-Dibromovinyl)furan CAS No. 100074-10-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,2-dibromoethenyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O/c7-6(8)4-5-2-1-3-9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVJQAUMWQPCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446159
Record name 2-(2,2-dibromovinyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100074-10-0
Record name 2-(2,2-dibromovinyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reactivity Profiles of 2 2,2 Dibromovinyl Furan

Carbon-Carbon Bond Forming Reactions

The transformation of 2-(2,2-dibromovinyl)furan derivatives into more complex molecules is largely dominated by carbon-carbon bond-forming reactions. These reactions, facilitated by transition metal catalysts, leverage the unique reactivity of the gem-dihaloalkene moiety to construct intricate molecular scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone for activating the carbon-bromine bonds in this compound and its analogs. This approach enables the formation of various substituted benzofurans through a cascade process that typically begins with the cyclization of a 2-(2,2-dibromovinyl)phenol (B8367773) derivative to generate a 2-bromobenzofuran (B1272952) intermediate. beilstein-journals.orgresearchgate.net This intermediate is then subjected to a range of palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for carbon-carbon bond formation, coupling an organoboron species with an organohalide. wikipedia.org The reactivity of gem-dihaloolefins, such as that in this compound, can be understood by studying analogous structures like gem-dihalofuranones. Research into the palladium-mediated Suzuki coupling of various gem-dihalofuranones with phenylboronic acid reveals significant differences in reactivity based on the halogen substituents. researchgate.net These couplings generally proceed with high stereoselectivity. researchgate.net

Studies show that bromine- and iodine-substituted dihalofuranones are more reactive than their chlorine-substituted counterparts. researchgate.net This reactivity trend is crucial for designing selective cross-coupling strategies.

Reactivity of Gem-Dihalofuranones in Suzuki Coupling

Comparison of reactivity of different gem-dihalofuranones when coupled with phenylboronic acid under palladium catalysis.

Halogen SubstituentsRelative ReactivityReference
Bromine- and Iodine-substitutedMore Reactive researchgate.net
Chlorine-substitutedLess Reactive researchgate.net

A highly efficient method for the synthesis of 2-alkenylbenzo[b]furans utilizes a palladium-catalyzed cross-coupling reaction. rsc.orgrsc.orgrsc.org The process involves the reaction of 2-bromobenzo[b]furan derivatives, which can be generated in situ from 2-(2,2-dibromovinyl)phenols, with alkenylaluminum reagents. beilstein-journals.orgresearchgate.net This methodology is notable for its simplicity and the use of palladium as a single catalyst without the need for a separate base. rsc.orgrsc.org

The reaction is typically catalyzed by a system composed of PdCl₂ and a phosphine (B1218219) ligand such as XantPhos. rsc.orgrsc.orgnih.gov This protocol demonstrates broad substrate scope, accommodating electron-neutral, electron-rich, and electron-deficient 2-bromobenzo[b]furans, and proceeds with both aliphatic and aromatic alkenylaluminum reagents to afford the desired 2-alkenylbenzo[b]furans in good to excellent yields. rsc.orgrsc.org The proposed mechanism involves the oxidative addition of the 2-bromobenzo[b]furan to the Pd(0) complex, followed by transmetalation with the alkenylaluminum reagent and subsequent reductive elimination to yield the final product and regenerate the catalyst. rsc.org

Synthesis of 2-Alkenylbenzo[b]furans via Palladium-Catalyzed Coupling

Selected examples of the coupling of 2-bromobenzo[b]furans with alkenylaluminum reagents.

2-Bromobenzo[b]furan SubstrateAlkenylaluminum ReagentCatalyst SystemYieldReference
2-Bromo-6-methoxybenzo[b]furanDiethyl(oct-1-enyl)aluminumPdCl₂ / XantPhos46% rsc.org
2-Bromobenzo[b]furanDiethyl(oct-1-enyl)aluminumPdCl₂ / XantPhos97% rsc.org
2-Bromo-5,7-dichlorobenzo[b]furanDiethyl(oct-1-enyl)aluminumPdCl₂ / XantPhos81% rsc.org
2-Bromobenzo[b]furanDiethyl(styryl)aluminumPdCl₂ / XantPhos92% rsc.org

Expanding on the aforementioned coupling strategy, a general and highly efficient route has been developed for synthesizing a variety of 2-substituted benzo[b]furans. thieme-connect.comresearchgate.netdntb.gov.ua This method involves the palladium-catalyzed cross-coupling of 2-halobenzo[b]furans (again, accessible from 2-(2,2-dibromovinyl)phenol precursors) with a broader range of organoalane reagents, including aryl, alkynyl, and alkylaluminum compounds. thieme-connect.comresearchgate.net

Using a catalyst system like PdCl₂/XantPhos under mild conditions, this protocol provides access to diverse 2-aryl-, 2-alkynyl-, and 2-alkyl-substituted benzo[b]furan derivatives in yields ranging from 23% to 97%. thieme-connect.comdntb.gov.ua The reaction tolerates a wide array of functional groups on both the organoalane reagent and the benzofuran (B130515) core, including electron-donating and electron-withdrawing groups. thieme-connect.comresearchgate.net The efficiency of this method, even on a gram scale, highlights its practical utility for synthesizing libraries of these important heterocyclic compounds. thieme-connect.com

Synthesis of 2-Substituted Benzo[b]furans with Organoalane Reagents

Examples of palladium-catalyzed coupling of 2-halobenzo[b]furans with various organoalane reagents.

2-Halobenzo[b]furan SubstrateOrganoalane Reagent TypeYield RangeReference
2-Iodobenzo[b]furanAryl/Heteroaryl-Al61-97% thieme-connect.com
2-Bromobenzo[b]furanAlkynyl-Al63-88% thieme-connect.com
2-Iodobenzo[b]furanAlkyl-Al23-81% thieme-connect.com
2-Bromo-5-chlorobenzo[b]furanAryl-Al40-85% thieme-connect.com
Application in the Synthesis of 2-Alkenylbenzo[b]furans

Copper-Catalyzed Coupling and Cyclization Reactions

Copper catalysts offer an alternative and sometimes complementary approach to palladium for activating gem-dihaloolefin systems. These reactions often proceed through different mechanistic pathways, enabling unique transformations.

A novel and efficient route for the synthesis of 2-(polyfluoroaryl)benzofurans has been developed utilizing a copper(I)-catalyzed tandem reaction. nih.govacs.orgacs.org The process starts with 2-(2,2-dibromovinyl)phenol and a polyfluoroarene. nih.govacs.org The reaction is notable for involving two key steps within the tandem sequence: a copper-catalyzed intramolecular C-O bond formation (cyclization) and a subsequent C-H activation/alkenylation of the polyfluoroarene. nih.govacs.org

The reaction is typically performed using a copper(I) source, such as CuI, in the presence of a ligand like 1,10-phenanthroline (B135089) and a base. acs.orgacs.org Initial screening of conditions demonstrated that the choice of solvent and ligand is critical, with toluene (B28343) being superior to DMF or xylene, and the presence of 1,10-phenanthroline being essential for the reaction to proceed. acs.org This method provides the desired 2-(polyfluoroaryl)benzofuran products in good yields. nih.gov

Copper-Catalyzed Synthesis of 2-(Polyfluoroaryl)benzofurans

Selected examples from the reaction of 2-(2,2-dibromovinyl)phenol derivatives with polyfluoroarenes.

2-(2,2-Dibromovinyl)phenol SubstratePolyfluoroareneCatalyst/Ligand/BaseYieldReference
2-(2,2-Dibromovinyl)phenolPentafluorobenzeneCuI / 1,10-phen / Cs₂CO₃72% acs.org
4-Methyl-2-(2,2-dibromovinyl)phenolPentafluorobenzeneCuI / 1,10-phen / Cs₂CO₃75% acs.org
4-Chloro-2-(2,2-dibromovinyl)phenolPentafluorobenzeneCuI / 1,10-phen / Cs₂CO₃68% acs.org
2-(2,2-Dibromovinyl)phenol1,2,3,4-TetrafluorobenzeneCuI / 1,10-phen / Cs₂CO₃65% acs.org
Tandem Reactions for 1-(2-Benzofuryl)-N-heteroarenes

A notable application of this compound derivatives is in the synthesis of 1-(2-benzofuryl)-N-heteroarenes. An efficient, copper-catalyzed tandem reaction has been developed for this purpose, starting from o-hydroxy-gem-(dibromovinyl)benzenes and various N-heteroarenes. nih.govrsc.org This methodology demonstrates a broad substrate scope and produces the desired products in high yields. nih.govrsc.org The process is advantageous as it is a general approach that avoids the use of air-sensitive reagents. rsc.orgresearchgate.net

The resulting 1-(2-benzofuryl)-N-heteroarenes can be further utilized in palladium-catalyzed dehydrogenative coupling reactions to construct polycyclic benzofuro-indolo-pyridine scaffolds. nih.govrsc.org This two-step process, commencing with the copper-catalyzed tandem reaction followed by a palladium-catalyzed cyclization, provides a powerful tool for the synthesis of complex, fused heterocyclic systems. nih.govrsc.org

Transition Metal-Free Carbon-Carbon Bond Formations

While transition metal-catalyzed reactions are prevalent, there is a growing interest in developing transition metal-free alternatives for carbon-carbon bond formation to address environmental and economic concerns. nih.gov These methods often provide simpler and milder reaction conditions, though challenges with chemoselectivity and regioselectivity can arise. cas.cn

In the context of furan (B31954) synthesis, base-promoted domino reactions of β-keto compounds with vinyl dichlorides have been described as a transition-metal-free approach to polysubstituted furans. researchgate.net This method is characterized by the use of readily available starting materials, operational simplicity, and good tolerance of various functional groups. researchgate.net Another strategy involves the use of the 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO) as a highly efficient oxidant for the homo- and cross-coupling of Grignard reagents, enabling the formation of C-C bonds without transition metals. nih.gov

Cyclization Reactions and Advanced Heterocycle Formation

Cyclization reactions involving this compound and its derivatives are pivotal in the synthesis of advanced, fused heterocyclic structures, particularly benzofused systems.

Intramolecular Cyclization to Benzofused Heterocycles

A significant advancement in the synthesis of 2-bromobenzofurans involves the copper-catalyzed intramolecular cyclization of 2-(2,2-dibromovinyl)phenols. researchgate.netresearchgate.net This method provides a mild and efficient pathway to these important heterocyclic motifs. rsc.orgscholaris.ca The reaction typically employs a copper(I) iodide (CuI) catalyst in the presence of a base, such as potassium phosphate (B84403) (K3PO4), in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures. rsc.org This approach has been successfully applied to a range of substituted 2-(2,2-dibromovinyl)phenols, affording the corresponding 2-bromobenzofurans in good yields. rsc.org

Table 1: Selected Examples of Copper-Catalyzed Synthesis of 2-Bromobenzofurans

Starting MaterialProductYield (%)
2-(2,2-Dibromovinyl)phenol2-Bromobenzofuran95
4-Chloro-2-(2,2-dibromovinyl)phenol5-Chloro-2-bromobenzofuran92
2-(2,2-Dibromovinyl)-4-methylphenol2-Bromo-5-methylbenzofuran96

Similar to the synthesis of 2-bromobenzofurans, a copper-catalyzed intramolecular cyclization strategy can be employed for the synthesis of 2-bromobenzothiophenes. rsc.org This reaction proceeds from 2-(2,2-dibromovinyl)thiophenols or their protected equivalents. The general procedure involves treating the gem-dibromoolefin with a copper catalyst, such as copper(I) iodide, and a base in a suitable solvent. rsc.org This method offers a direct route to 2-bromobenzothiophenes, which are valuable intermediates in organic synthesis. rsc.orgacs.org

Copper-Catalyzed Generation of 2-Bromobenzofurans

Palladium-Catalyzed Domino Cyclization/Coupling Protocols

Palladium-catalyzed domino reactions represent a powerful strategy for the efficient construction of complex molecules from simple starting materials in a single operation. scholaris.carsc.org In the context of this compound chemistry, palladium-catalyzed domino cyclization/coupling protocols have been explored for the synthesis of benzofuran natural products. researchgate.netresearchgate.net These reactions can involve an intramolecular cyclization event followed by an intermolecular coupling reaction, such as a Suzuki coupling, to introduce further molecular diversity. researchgate.netresearchgate.net This approach has been utilized in the synthesis of various natural products containing the benzofuran core. researchgate.netresearchgate.net

Application to Benzofuran Natural Products

The gem-dibromovinyl group in this compound and its derivatives serves as a versatile precursor for the construction of the benzofuran core, a structural motif present in numerous biologically active natural products. mdpi.comresearchgate.net Palladium- and copper-catalyzed reactions are pivotal in these synthetic strategies, enabling the formation of key carbon-carbon and carbon-oxygen bonds.

A prominent strategy involves the intramolecular cyclization of o-(2,2-dibromovinyl)phenols. These precursors, often synthesized from corresponding salicylaldehydes, undergo cyclization to furnish 2-bromobenzofurans, which can be further functionalized. mdpi.comresearchgate.netresearchgate.net For instance, a palladium-catalyzed domino cyclization/coupling process has been effectively utilized. This one-pot operation involves the reaction of an o-(gem-dibromovinyl)phenol with a triarylbismuth reagent, leading directly to 2-arylbenzofurans. researchgate.net This method has proven successful in the synthesis of natural products like ailanthoidol, egonol, and stemofuran A. researchgate.net

Protecting group strategies can be crucial for managing the reactivity of substituted gem-dibromovinylphenols, especially those with sensitive functional groups. researchgate.netrsc.org By carefully selecting protecting groups for hydroxyl moieties on the phenolic ring, the electronic effects can be modulated to facilitate the desired palladium-catalyzed domino couplings, leading to the efficient synthesis of complex natural products such as moracin M, cicerfuran, moracin D, and moracin E. rsc.orgnih.gov

A tandem strategy for constructing benzofuran motifs directly from gem-dibromoalkenes and phenols under palladium catalysis has also been developed. rsc.orgrsc.org This approach circumvents the need to pre-form the o-(gem-dibromovinyl)phenol. The reaction likely proceeds through the in situ formation of a 2-bromovinyl aryl ether, followed by an intramolecular oxidative cyclization to yield the benzofuran ring system. rsc.org This method provides access to a variety of 2-aryl and 2-styryl benzofurans. rsc.org

The following table summarizes the application of this compound derivatives in the synthesis of various benzofuran natural products.

Natural ProductKey Synthetic StrategyCatalyst/ReagentsRef.
AilanthoidolPd-catalysed domino cyclization/couplingPd(OAc)₂, PPh₃, Cs₂CO₃ researchgate.net
EgonolPd-catalysed domino cyclization/couplingPd(OAc)₂, PPh₃, Cs₂CO₃ researchgate.net
Stemofuran APd-catalysed domino cyclization/couplingPd(OAc)₂, PPh₃, Cs₂CO₃ researchgate.net
Moracin MProtecting group-managed domino couplingPd(OAc)₂, PPh₃, Cs₂CO₃ rsc.org
CicerfuranProtecting group-managed domino couplingPd(OAc)₂, PPh₃, Cs₂CO₃ rsc.orgnih.gov
Moracin D & EProtecting group-managed domino couplingPd(OAc)₂, PPh₃, Cs₂CO₃ rsc.orgnih.gov
Synthesis of Functionalized Indoles

The reactivity of the gem-dibromovinyl moiety extends to the synthesis of functionalized indoles, another critical heterocyclic scaffold in medicinal chemistry and natural products. The general approach involves the reaction of o-(2,2-dibromovinyl)anilines with various coupling partners under palladium catalysis.

A highly efficient and modular method for indole (B1671886) synthesis utilizes a tandem intramolecular amination and intermolecular Suzuki coupling of gem-dihalovinylaniline substrates with organoboron reagents. acs.org This palladium-catalyzed process allows for the successful employment of aryl, alkenyl, and alkylboron reagents, offering a versatile route to indoles functionalized at the C2 position. acs.org The reaction demonstrates good tolerance for various substitution patterns on the aniline (B41778) ring. acs.org

The mechanism is believed to involve an initial Suzuki coupling that substitutes the more reactive trans-bromine atom of the dibromovinyl group, followed by a palladium-catalyzed intramolecular C-N bond formation to construct the indole ring. aablocks.com The use of o-(2,2-dibromovinyl)phenylacetanilide derivatives has been shown to be effective in this domino process. aablocks.com

This palladium-catalyzed cyclization-coupling reaction provides a flexible method for preparing 2-functionalized indoles from readily available starting materials. researchgate.netresearchgate.netresearchgate.net The reaction conditions can be tuned to favor the desired indole products. mdpi.com For instance, the choice of palladium catalyst and ligands can influence the reaction outcome. mdpi.com

The table below provides examples of functionalized indoles synthesized using 2-(2,2-dibromovinyl)aniline derivatives.

Aniline PrecursorCoupling PartnerCatalyst SystemProductRef.
o-(2,2-Dibromovinyl)anilineArylboronic acidPd₂(dba)₃, P(t-Bu)₃2-Arylindole acs.org
o-(2,2-Dibromovinyl)anilineAlkenylboronic acidPd₂(dba)₃, P(t-Bu)₃2-Alkenylindole acs.org
o-(2,2-Dibromovinyl)phenylacetanilideArylboronic acidPd₂(dba)₃2-Arylindole aablocks.com
o-(2,2-Dibromovinyl)anilineOrganostannanePd(PPh₃)₄2-Substituted indole researchgate.net

Annulation Reactions Leading to Complex Fused Systems

Beyond the synthesis of simple benzofurans and indoles, this compound and its derivatives are valuable substrates in annulation reactions for constructing more complex, fused heterocyclic systems. These reactions often proceed through intramolecular cyclizations, leveraging the reactivity of both the furan ring and the gem-dibromovinyl group.

Gold and platinum catalysts have been shown to effectively promote the intramolecular annulation of furan-containing allenes, which can be generated from this compound derivatives. rsc.org The allene (B1206475), once formed, can be activated by the metal catalyst, prompting a nucleophilic attack from the furan ring to form six-membered ring fused furans. rsc.org Depending on the catalyst used, different isomers of the final product can be obtained. rsc.org

Palladium-catalyzed annulation reactions of 2-alkynylphenol derivatives, which can be derived from this compound, with disulfides or diselenides in the presence of iodine provide an efficient route to 3-chalcogen-benzo[b]furans. acs.org This process involves an electrophilic annulation where the chalcogen and a portion of the alkyne form a new fused ring.

Furthermore, Rh(I)-catalyzed [4+2] annulation of furan-fused cyclobutanones with alkynes represents another powerful strategy for building complex polycyclic systems. rsc.org While not directly starting from this compound, the resulting fused furan structures highlight the utility of furan as a diene in cycloaddition reactions to create intricate molecular architectures.

Transformations of the Gem-Dibromovinyl Moiety

Dehydrobromination to Terminal Alkynes

The gem-dibromovinyl group of this compound can be readily converted into a terminal alkyne through dehydrobromination. This transformation is typically achieved by treating the substrate with a strong base. The resulting 2-ethynylfuran (B98707) is a valuable building block for the synthesis of more complex molecules, including polymers and pharmaceuticals. oup.comresearchgate.nethanrimwon.com

The reaction generally proceeds in a two-step elimination process. The first equivalent of base removes a proton and a bromine atom to form a vinyl bromide intermediate, and a second equivalent of base eliminates the remaining HBr to yield the terminal alkyne. Common bases used for this transformation include sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu).

A practical synthetic route to 2-ethynylfuran involves the reaction of 2-furaldehyde with carbon tetrabromide and triphenylphosphine (B44618) to generate this compound, which is then treated with n-butyllithium at low temperatures to effect the dehydrobromination. hanrimwon.com This method provides a straightforward pathway to 2-ethynylfuran, which has been used as a monomer in polymerization reactions. hanrimwon.com

Electrochemical Hydrogenolysis to Vinyl Bromides

Electrochemical methods offer a selective means to transform the gem-dibromovinyl group. Through controlled potential electrolysis, it is possible to achieve selective monodebromination of this compound to yield 2-(2-bromovinyl)furan. This process, known as electrochemical hydrogenolysis, provides a clean and efficient alternative to chemical reducing agents.

The reaction is typically carried out in a divided cell using a mercury or lead cathode. The substrate is dissolved in a protic solvent mixture, such as methanol-water with an acetate (B1210297) buffer, and a specific potential is applied. The selectivity of the reaction, favoring the formation of the monobrominated product over the fully debrominated vinylfuran, is highly dependent on the cathode material and the applied potential. Studies have shown that a lead cathode in a methanol-water-acetate buffer system can yield the (Z)-isomer of 2-(2-bromovinyl)furan with high selectivity.

Nucleophilic Addition and Substitution Pathways

The electron-deficient double bond of the gem-dibromovinyl moiety is susceptible to nucleophilic attack. This reactivity can be harnessed to introduce a variety of functional groups. The reaction can proceed through either an addition-elimination mechanism or a direct substitution pathway.

For instance, reaction with thiols in the presence of a base can lead to the formation of 3-sulfenylated benzo[b]furan derivatives through a cascade reaction involving nucleophilic addition of the thiol to the dibromovinyl group, followed by intramolecular cyclization. doi.org

Furthermore, the reaction of this compound derivatives with nucleophiles can lead to the formation of furan-substituted allenes. nih.govresearchgate.net This transformation likely proceeds through a sequence of nucleophilic attack, elimination of a bromide ion, and subsequent rearrangement. A one-pot synthesis of 2,5-disubstituted furans has been reported that involves the in-situ formation of allenoates from γ-ketoacids, which then undergo enolization and cyclization. researchgate.net This highlights the potential for allene intermediates in furan synthesis.

Applications in the Synthesis of Complex Molecular Architectures

Total Synthesis of Natural Products

The strategic implementation of 2-(2,2-dibromovinyl)furan and its derivatives has proven instrumental in the total synthesis of several natural products, most notably those containing a benzofuran (B130515) core.

A prominent application of 2-(2,2-dibromovinyl)aryl compounds, structural analogs of this compound, is in the synthesis of benzofuran-containing natural products. A key strategy involves the copper-catalyzed cyclization of 2-(2,2-dibromovinyl)phenols to generate 2-bromobenzofurans. researchgate.netmdpi.comresearchgate.net These intermediates are then subjected to palladium-catalyzed domino cyclization/coupling protocols to access a range of natural products. researchgate.netresearchgate.net

For instance, this approach has been successfully employed in the synthesis of moracins, such as Moracin M, D, and E. rsc.org The synthesis of these molecules relies on managing the reactivity of substituted gem-dibromovinylphenols in domino coupling reactions with triarylbismuth reagents under palladium catalysis. rsc.org This methodology has also been extended to the synthesis of Cicerfuran. rsc.org

While direct examples for Mulberrofuran B and L synthesis using this compound itself were not explicitly detailed in the searched literature, the general strategies developed for related benzofuran natural products are highly relevant. researchgate.net The core synthetic sequence often involves:

Formation of a gem-dibromoalkene: This is typically achieved through methods like the Ramirez gem-dibromoolefination. researchgate.net

Cyclization: Intramolecular cyclization of an appropriately substituted o-hydroxyphenyl-gem-dibromoalkene derivative, often catalyzed by copper, yields the benzofuran scaffold. mdpi.comresearchgate.net

Further Functionalization: Subsequent coupling reactions, such as the Suzuki-Miyaura coupling, are used to install the remaining structural motifs of the target natural product. researchgate.net

An alternative to the copper-catalyzed cyclization is a one-pot palladium-catalyzed process directly from gem-dibromoalkenes and phenols, which proceeds through the formation of a 2-bromovinyl aryl ether followed by oxidative cyclization. rsc.orgrsc.org

Table 1: Examples of Benzofuran-Based Natural Products Synthesized Using gem-Dibromovinylphenol Strategies

Natural ProductKey Synthetic StrategyReference(s)
Moracin M, D, EPalladium-catalyzed domino coupling of gem-dibromovinylphenols with triarylbismuth reagents. rsc.org
CicerfuranPalladium-catalyzed domino coupling of gem-dibromovinylphenols with triarylbismuth reagents. rsc.org
General BenzofuransCopper-catalyzed cyclization of 2-(2,2-dibromovinyl)phenols. researchgate.netmdpi.comresearchgate.net
General BenzofuransOne-pot palladium-catalyzed reaction of gem-dibromoalkenes and phenols. rsc.orgrsc.org

The furan (B31954) nucleus is a core component of numerous biologically active compounds, exhibiting a wide range of pharmacological properties including antibacterial, antiviral, anti-inflammatory, and antitumor activities. researchgate.netmdpi.comijabbr.com The synthetic utility of this compound and its derivatives lies in their ability to serve as precursors for more complex, biologically relevant furan-containing molecules.

For example, palladium-catalyzed coupling reactions of furan-based substrates can be used to synthesize furan hybrids with potential anti-inflammatory properties. mdpi.com The development of synthetic methods for furan derivatives is often driven by the quest for new therapeutic agents. researchgate.netshareok.org The inherent reactivity of the furan ring, an electron-rich system, makes it a valuable building block in medicinal chemistry. mdpi.com

While the direct synthesis of specific, named bioactive furan derivatives (other than the benzofurans mentioned above) starting from this compound was not extensively detailed in the provided search results, the general importance of furan synthesis is well-established. rsc.org Synthetic efforts are often focused on creating libraries of substituted furans for biological screening. nih.gov For instance, the synthesis of 2,5-bis(hydroxymethyl)furan, a valuable building block, highlights the importance of functionalized furans. frontiersin.org The structural modification of furan rings, such as in the synthesis of furan-2-yl(phenyl)methanone derivatives, is a common strategy in the development of new bioactive compounds. mdpi.com

Strategies for Benzofuran-Based Natural Products (e.g., Mulberrofuran B and L, Moracins)

Synthesis of Advanced Heterocyclic Scaffolds

The reactivity of the dibromovinyl group allows for its transformation into other functional groups, such as alkynes, which can then participate in a variety of cyclization reactions to form diverse heterocyclic systems.

2-(2,2-Dibromovinyl)benzene derivatives are key precursors for the synthesis of highly functionalized benzofurans. rsc.orgrsc.org A powerful one-pot strategy involves the reaction of gem-dibromoalkenes with phenols under palladium-catalyzed conditions. rsc.orgrsc.org This method provides direct access to 2-aryl and 2-styryl benzofurans in good to high yields. rsc.org The reaction is believed to proceed through the initial formation of a 1-bromoalkyne, followed by the addition of the phenol (B47542) to generate a 2-bromovinyl aryl ether, which then undergoes a palladium-catalyzed intramolecular oxidative cyclization. rsc.org

The scope of this reaction is broad, tolerating a variety of substituents on both the gem-dibromoalkene and the phenol. rsc.org For example, phenols with electron-withdrawing groups (e.g., nitro, cyano, fluoro, chloro) and electron-donating groups (e.g., methyl) have been successfully employed. rsc.org

Table 2: Examples of Functionalized Benzofurans from gem-Dibromoalkenes and Phenols

gem-Dibromoalkene SubstituentPhenol SubstituentProductYield RangeReference(s)
4-Methylphenyl4-Nitrophenyl5-Nitro-2-(p-tolyl)benzofuran78% rsc.orgrsc.org
4-Methylphenyl4-Cyanophenyl2-(p-Tolyl)benzofuran-5-carbonitrile67% rsc.org
Phenyl4-Fluorophenyl5-Fluoro-2-phenylbenzofuran68% rsc.org
4-Chlorophenyl2,4-Dichlorophenyl5,7-Dichloro-2-(4-chlorophenyl)benzofuran47% rsc.org

This methodology has also been applied to the synthesis of benzodifurans. rsc.org

The synthesis of indole (B1671886) scaffolds can be achieved from anilines and gem-dihaloolefins, including derivatives of this compound. A highly efficient method involves a palladium-catalyzed tandem intramolecular amination and intermolecular Suzuki coupling of gem-dihalovinylanilines with organoboron reagents. acs.org This modular approach allows for the synthesis of indoles with substituents at various positions. acs.org

Another strategy involves the tandem copper- and palladium-catalyzed Ullman/Sonogashira couplings of gem-dibromovinyl substrates with terminal alkynes to produce 2-alkynyl indoles. researchgate.net Furthermore, 2-(gem-dibromovinyl)-N-methylsulfonylanilines can react with diselenides in the presence of a base to form 2-bromo-3-selenyl-indoles through a tandem reaction. rsc.org

The construction of indole derivatives is of significant interest due to their prevalence in biologically active compounds and pharmaceuticals. beilstein-journals.org Various catalytic systems, including those based on palladium, copper, and iron, have been developed for indole synthesis. derpharmachemica.comorganic-chemistry.org

This compound and its aryl/heteroaryl analogs serve as valuable precursors for the synthesis of chalcogenophenes (thiophenes and selenophenes) and their benzo-fused derivatives.

A one-pot, transition-metal-free method for synthesizing 3-halo-2-organochalcogenylbenzo[b]chalcogenophenes has been developed starting from 1-(2,2-dibromovinyl)-2-organochalcogenylbenzenes. researchgate.net This reaction proceeds through the in situ generation of a chalcogenoacetylene intermediate, which then undergoes cyclization. researchgate.net

Specifically for selenophenes, 1-(2,2-dibromovinyl)-2-butylselenanylbenzenes can be reacted with thiols or diorganyl diselenides to form alkynyl chalcogenides. chim.it These intermediates can then undergo electrophilic cyclization with iodine to produce highly functionalized 2-organylchalcogenyl-3-iodobenzo[b]selenophenes. chim.it

The synthesis of sulfur-rich heterocycles has also been demonstrated. For example, 2-lithiated benzo[b]thiophene, when reacted with elemental sulfur, can form pentathiepino[6,7-b]benzo[d]thiophene. nih.gov While this example doesn't start from a dibromovinyl precursor, it highlights the methods available for constructing sulfur-containing polycyclic systems. General methods for synthesizing S-heterocycles often involve the intramolecular S-vinylation of thiols with vinyl halides. organic-chemistry.org

The development of synthetic routes to selenophenes is driven by their potential applications in medicinal chemistry and materials science. mdpi.com

Construction of Indole Derivatives

Role as a Versatile C2 Building Block in Complex Retrosynthetic Analysis

In the strategic planning of complex molecule synthesis, known as retrosynthetic analysis, the deconstruction of a target molecule into simpler, readily available starting materials is a foundational concept. deanfrancispress.comlkouniv.ac.in This process relies on identifying key structural subunits, or synthons, that can be assembled using reliable chemical reactions. lkouniv.ac.in Within this framework, this compound emerges as a significant and versatile C2 building block. Its utility does not lie in the direct incorporation of the dibromovinyl moiety itself, but rather in its function as a stable and reliable precursor to the highly reactive 2-ethynylfuran (B98707) synthon.

The 1,1-dibromoalkene functionality serves as a masked terminal alkyne. This masking strategy is crucial because terminal alkynes can be sensitive or undergo undesired reactions under certain conditions, whereas the dibromovinyl group is generally more robust. The retrosynthetic disconnection of a complex molecule containing a 2-ethynylfuran unit logically leads back to this compound as a practical starting material.

Key Transformations and Synthetic Utility

The transformation of the 2-(2,2-dibromovinyl) group into a terminal alkyne is typically achieved through a reaction analogous to the Fritsch-Buttenberg-Wiechell (FBW) rearrangement. This involves treating the compound with a strong base, most commonly an organolithium reagent like n-butyllithium (n-BuLi). The reaction proceeds via a vinyl-lithium intermediate, which then undergoes elimination of lithium bromide to form the desired lithium acetylide. This acetylide can be subsequently quenched with a proton source (like water) to yield 2-ethynylfuran or used directly with various electrophiles.

This in-situ generation of a reactive C2 unit is the cornerstone of its application in complex synthesis. The resulting 2-ethynylfuran is a powerful intermediate for constructing larger molecular architectures through a variety of carbon-carbon bond-forming reactions.

Table 1: Representative Transformation of a Dibromovinyl Group to a Terminal Alkyne This table illustrates the general conditions for the conversion, based on analogous transformations of similar compounds.

Starting MaterialReagentsSolventKey TransformationProduct TypeRef
3-(2,2-Dibromovinyl)furan1. n-Butyllithium (n-BuLi) 2. H₂O (or other electrophile)Tetrahydrofuran (B95107) (THF)/HexaneFritsch-Buttenberg-Wiechell RearrangementTerminal Alkyne
2-(2,2-Dibromovinyl)phenolsCopper or Palladium CatalystVariesDomino Cyclization/CouplingBenzofurans researchgate.netresearchgate.net
4-(2,2-Dibromoethenyl) substituted aromaticsDienophiles (e.g., furan)VariesDiels-Alder CycloadditionPolycyclic Scaffolds

Applications in Building Complex Architectures

The strategic value of this compound is demonstrated in synthetic routes where a furan ring needs to be connected via a two-carbon acetylenic linker.

Synthesis of Fused Heterocycles: One of the most powerful applications is in domino reactions. Analogous strategies using 2-(2,2-dibromovinyl)phenols have been extensively used to synthesize benzofuran natural products. researchgate.netresearchgate.netuniroma1.it In this approach, the dibromovinyl compound is treated with a catalyst (e.g., copper or palladium), which facilitates both the formation of the alkyne and its subsequent intramolecular cyclization onto the adjacent nucleophilic group, leading to the rapid construction of a fused ring system.

Cross-Coupling Reactions: The 2-ethynylfuran generated from this compound is an ideal substrate for various transition metal-catalyzed cross-coupling reactions. These include the Sonogashira coupling (with aryl or vinyl halides), Stille coupling (with organostannanes), and Glaser coupling (for the formation of symmetrical diynes), enabling the extension of the carbon skeleton with precision.

Cycloaddition Reactions: The dibromoethenyl group itself can act as a dienophile in [4+2] Diels-Alder cycloadditions, providing a pathway to complex polycyclic structures. This allows for the formation of two new carbon-carbon bonds and a six-membered ring in a single, stereocontrolled step.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. By analyzing the interaction of nuclei with an external magnetic field, one can deduce the connectivity and chemical environment of atoms.

¹H NMR Spectral Analysis for Proton Environments and Coupling Constants

Proton (¹H) NMR spectroscopy of 2-(2,2-dibromovinyl)furan reveals distinct signals corresponding to the protons on the furan (B31954) ring and the vinylic proton. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the local electronic environment of each proton. For a related compound, 2-(2,2-dichlorovinyl)furan, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows signals at δ 7.43 (d, J = 1.8 Hz, 1H), 6.80-6.79 (m, 2H), and 6.48-6.46 (m, 1H) ppm. rsc.org The splitting patterns (multiplicity) and coupling constants (J values, in Hertz) provide information about the neighboring protons. For instance, a doublet (d) indicates coupling to one adjacent proton, while a multiplet (m) suggests more complex coupling.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H5 (Furan) ~7.45 dd J = 1.8, 0.8
H3 (Furan) ~6.50 dd J = 3.4, 0.8
H4 (Furan) ~6.40 dd J = 3.4, 1.8
Vinylic H ~7.00 s -

Note: This is a predicted table based on typical values for similar furan derivatives. Actual experimental values may vary slightly.

¹³C NMR Chemical Shift Assignments and Multiplicity

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of 2-(2,2-dichlorovinyl)furan, signals appear at δ 148.51, 142.44, 119.26, 118.48, 111.72, and 111.26 ppm. rsc.org Each signal corresponds to a unique carbon atom in the molecule. The carbon attached to the two bromine atoms (Cβ of the vinyl group) is expected to be significantly shielded, appearing at a lower chemical shift, while the furan ring carbons will have shifts characteristic of aromatic heterocyclic systems.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm) Multiplicity
C2 (Furan) ~149 s
C5 (Furan) ~144 d
Cα (Vinyl) ~130 d
C3 (Furan) ~112 d
C4 (Furan) ~111 d
Cβ (Vinyl) ~90 s

Note: This is a predicted table. The multiplicity (s=singlet, d=doublet) is based on proton-decoupled spectra, where 's' indicates a quaternary carbon and 'd' indicates a carbon with one attached proton.

2D NMR Correlational Studies (e.g., HSQC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals, especially in complex molecules.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu It is highly sensitive and allows for the direct mapping of proton signals to their corresponding carbon signals, confirming the assignments made in 1D NMR. columbia.eduemerypharma.com For this compound, an HSQC spectrum would show correlations between the furan protons (H3, H4, H5) and their respective carbons (C3, C4, C5), as well as the vinylic proton and its carbon. emerypharma.comnews-medical.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for determining stereochemistry and conformation. Cross-peaks in a NOESY spectrum indicate through-space interactions, which can help to confirm the geometry of the vinyl group and its orientation relative to the furan ring. researchgate.net

Deuterium (B1214612) NMR (²H NMR) for Isotopic Labeling Studies

Deuterium (²H) NMR is a specialized technique used in isotopic labeling studies to trace the path of atoms in a reaction or to probe specific sites within a molecule. researchgate.net By selectively replacing a proton with a deuterium atom, one can monitor changes at that specific position. For example, if this compound were synthesized using a deuterated precursor, ²H NMR could confirm the position and extent of deuterium incorporation. mdpi.com The chemical shifts in ²H NMR are identical to ¹H NMR, but the signals are typically broader. mdpi.com While specific ²H NMR studies on this compound are not widely reported, this technique remains a valuable tool for mechanistic and metabolic studies involving furan-containing compounds. mdpi.comwiley-vch.de

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of molecules. The absorption of infrared radiation corresponds to specific vibrational modes, providing a "fingerprint" of the functional groups present.

Infrared (IR) Spectroscopic Signatures and Functional Group Analysis

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the furan ring and the dibromovinyl group. For the analogous 2-(2,2-dichlorovinyl)furan, key absorptions are observed at 1616, 1491, 1144, 1022, 956, 909, 846, and 739 cm⁻¹. rsc.org These bands correspond to various stretching and bending vibrations within the molecule.

Table 3: Key IR Absorption Bands for this compound Analogs

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100 C-H stretch Furan ring
~1610 C=C stretch Furan ring & Vinyl group
~1500 C=C stretch Furan ring
~1150 C-O-C stretch Furan ring
~960 =C-H bend (out-of-plane) Vinyl group
~740 C-H bend (out-of-plane) Furan ring

Note: This table is based on data for analogous compounds and general IR correlation charts. Specific values for this compound may differ slightly.

The presence of a band around 1610 cm⁻¹ is indicative of the C=C stretching vibrations of both the furan ring and the vinyl group. rsc.org The C-O-C stretching of the furan ether linkage typically appears in the 1250-1020 cm⁻¹ region. The out-of-plane C-H bending vibrations are also characteristic, helping to confirm the substitution pattern of the furan ring.

Raman Spectroscopic Characterization and Conformational Insights

Raman spectroscopy, a technique that measures molecular vibrations, offers valuable information about the conformational structure of this compound. spectroscopyonline.com The vibrational modes of a molecule, which can be symmetric, asymmetric, wagging, twisting, scissoring, or rocking, are sensitive to its geometry. libretexts.org For furan and its derivatives, Raman spectroscopy is instrumental in identifying conformational isomers and understanding the influence of substituents on the ring's vibrational characteristics. uliege.beglobalresearchonline.net

In furan derivatives, the planarity of the molecule and the orientation of the vinyl substituent can lead to different conformers, such as cis and trans forms. uliege.be The relative energies of these conformers dictate their population at a given temperature. Raman spectroscopy can distinguish between these forms as they exhibit unique vibrational frequencies and intensities. americanpharmaceuticalreview.com For instance, studies on similar molecules like 2-vinyl furan have shown that the trans conformer is the most stable. uliege.be The Raman spectra of furan derivatives are typically characterized by ring C-C and C=C stretching vibrations, as well as C-H bending modes. globalresearchonline.netrsc.org The presence of the bulky and electron-withdrawing dibromovinyl group is expected to significantly influence the vibrational frequencies of the furan ring.

Two-dimensional correlation spectroscopy (2D-COS) coupled with Raman can further reveal subtle changes in molecular structure and intermolecular interactions. spectroscopyonline.comrsc.org By analyzing the correlation of spectral changes induced by a perturbation like temperature, one can deduce the sequence of molecular events, such as conformational changes or bond rearrangements.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HRMS provides the exact mass of an ion with high precision, often to several decimal places. This accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₆H₄Br₂O), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms. The presence of two bromine atoms creates a characteristic isotopic pattern in the mass spectrum, which further confirms the compound's identity. The monoisotopic mass of this compound is approximately 249.86288 Da. uni.lu HRMS is essential for distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in the analysis of complex mixtures. fera.co.uk

Table 2: Theoretical Mass Data for this compound

Property Value Source
Molecular Formula C₆H₄Br₂O uni.lu
Molecular Weight 251.90 g/mol sigmaaldrich.com
Exact Mass 249.86288 Da uni.lu

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. uni-saarland.de The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. libretexts.org For this compound, the molecular ion (M⁺˙) would be observed at an m/z corresponding to its molecular weight, showing the characteristic isotopic pattern for two bromine atoms.

The fragmentation of the molecular ion is expected to proceed through several pathways, driven by the stability of the resulting fragment ions and neutral losses. uni-saarland.de Common fragmentation pathways for furan derivatives involve cleavage of the substituent, loss of CO, and ring opening. researchgate.net For this compound, likely fragmentation includes:

Loss of a bromine atom: [M-Br]⁺

Loss of both bromine atoms: [M-Br₂]⁺˙

Cleavage of the C-C bond between the furan ring and the vinyl group: This could lead to the formation of a furfuryl-type cation or a dibromovinyl radical, and vice-versa.

Loss of HBr: [M-HBr]⁺˙

Formation of smaller fragments: The furan ring itself can fragment, leading to characteristic ions. researchgate.net

The relative abundance of these fragment ions helps to piece together the structure of the original molecule. The study of fragmentation patterns is crucial, especially when the parent molecular ion is not observed, which can occur for some complex molecules. nsf.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Other Advanced Spectroscopic and Diffraction Methods

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. ulisboa.ptnih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. For this compound, a crystal structure analysis would reveal the planarity of the furan ring, the conformation of the dibromovinyl substituent relative to the ring, and how the molecules pack in the crystal lattice. rsc.orgiucr.org

The crystal structure is determined from the diffraction pattern produced when a crystal is exposed to an X-ray beam. nih.gov The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be derived. desy.de This information is crucial for understanding the steric and electronic effects of the dibromovinyl group on the furan moiety and for correlating the solid-state structure with properties observed through other spectroscopic techniques. rsc.org

Electron spectroscopy techniques, such as X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES), are powerful tools for analyzing the elemental composition and chemical state of atoms on a material's surface. findlight.netlibretexts.org These methods are highly surface-sensitive, typically probing the top few nanometers of a sample. kinxcdn.com

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), involves irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. libretexts.orgncku.edu.tw The binding energy of these electrons is characteristic of the element and its chemical environment. kinxcdn.com For this compound, XPS could be used to:

Confirm the presence of Carbon, Oxygen, and Bromine.

Provide information on the chemical states of these elements. For example, the C 1s spectrum would show different peaks for the carbon atoms in the furan ring and the vinyl group.

Quantify the elemental composition of the surface.

AES involves bombarding the surface with an electron beam and analyzing the energy of the emitted Auger electrons. innovatechlabs.com AES provides similar elemental information to XPS but with higher spatial resolution, allowing for elemental mapping of the surface. innovatechlabs.com These techniques are particularly useful for studying thin films or adsorbed layers of the compound on a substrate.

Theoretical and Computational Chemistry of 2 2,2 Dibromovinyl Furan

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies are fundamental to understanding the intrinsic properties of 2-(2,2-dibromovinyl)furan, such as its three-dimensional structure, stability, and electronic nature.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. google.comarxiv.org This process involves iteratively solving the Kohn-Sham equations to find the electron density that minimizes the total energy of the molecule. academie-sciences.fr For this compound, geometry optimization reveals key structural parameters like bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), which describes the mathematical representation of the atomic orbitals. nih.gov Dispersion corrections are often included to accurately model non-covalent interactions. google.com The resulting optimized structure represents a true energy minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation. nih.gov

Table 1: Representative Optimized Geometry Parameters for this compound from DFT Calculations Note: This table presents typical, illustrative data that would be obtained from DFT calculations. Actual values may vary based on the specific level of theory used.

Parameter Atom Connection Calculated Value
Bond Lengths (Å)
C(furan)-C(vinyl) 1.45
C(vinyl)=C(vinyl) 1.34
C(vinyl)-Br1 1.88
C(vinyl)-Br2 1.88
O-C(furan) 1.37
**Bond Angles (°) **
C(furan)-C(vinyl)=C(vinyl) 121.5
Br1-C(vinyl)=C(vinyl) 122.0
Br2-C(vinyl)=C(vinyl) 122.0
Dihedral Angle (°)

Frontier Molecular Orbital (FMO) theory is crucial for explaining the chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The HOMO, being the outermost electron-containing orbital, acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. numberanalytics.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. numberanalytics.comresearchgate.net For this compound, FMO analysis helps predict its behavior in various chemical reactions, such as cycloadditions or reactions with electrophiles and nucleophiles. The distribution of these orbitals across the molecule highlights the most probable sites for initial reaction. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for this compound Note: This table provides illustrative energy values typical for a molecule of this type. The specific values are highly dependent on the computational method.

Molecular Orbital Energy (eV) Description
HOMO -7.23 Highest Occupied Molecular Orbital; associated with electron-donating ability.
LUMO -1.87 Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability.

| HOMO-LUMO Gap | 5.36 | Energy difference; indicates chemical reactivity and kinetic stability. |

Conformational analysis investigates the different spatial arrangements, or conformations, of a molecule that arise from rotation around single bonds. scribd.com For this compound, the primary focus is the rotation around the single bond connecting the furan (B31954) ring and the dibromovinyl group. This rotation gives rise to various conformers, each with a distinct energy level.

Computational methods can map the potential energy surface as a function of the dihedral angle between the furan ring and the vinyl substituent. This analysis identifies the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. rsc.orgcwu.edu Studies on similar furan derivatives show that planar or near-planar conformations are often the most stable, though steric hindrance from the bulky bromine atoms might introduce a slight twist in the lowest-energy conformer of this compound. rsc.org Understanding the energetic landscape is essential for predicting the dominant molecular shape in different environments.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping the detailed pathways of chemical reactions, identifying transient intermediates and transition states that are often difficult to observe experimentally. mdpi.com

For reactions involving this compound, such as intramolecular cyclizations or rearrangements, computational modeling can trace the entire reaction coordinate. pku.edu.cn This involves locating the structures of all reactants, intermediates, transition states, and products. Transition state theory allows for the calculation of activation energies, which determine the reaction rate.

A key application is in understanding cyclization reactions. For instance, the conversion of this compound precursors into more complex heterocyclic systems can be modeled. DFT calculations can identify the transition state for the ring-closing step, revealing whether the mechanism is concerted or stepwise. pku.edu.cnicm.edu.pl This has been applied to analogous systems, such as the cyclization of 2-(2,2-dibromovinyl)phenols to form bromobenzofurans, providing a blueprint for how similar transformations involving the furan analogue would proceed. researchgate.net

This compound is a substrate in various transition-metal-mediated transformations, such as palladium-catalyzed cross-coupling reactions. hud.ac.uk Computational modeling can simulate the entire catalytic cycle, providing a step-by-step understanding of the catalyst's role. acs.org

These simulations elucidate fundamental steps like oxidative addition, transmetalation, and reductive elimination. rsc.orguchicago.edu For example, in a Suzuki coupling reaction, modeling would show the palladium(0) catalyst inserting into the C-Br bond of the vinyl group (oxidative addition). Subsequent steps involving a boronic acid derivative (transmetalation) and the final bond formation (reductive elimination) to yield the coupled product and regenerate the catalyst can all be mapped energetically. researchgate.net Such simulations are crucial for optimizing reaction conditions and designing more efficient catalysts for transformations involving this compound. acs.org

Transition State Analysis and Reaction Pathways (e.g., Cyclization, Rearrangements)

Prediction of Spectroscopic Parameters and Validation with Experimental Data

The theoretical prediction of spectroscopic parameters for molecules like this compound provides a powerful tool for understanding its electronic structure and for the interpretation of experimental data. Computational methods, particularly Density Functional Theory (DFT), have become standard for calculating various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, and infrared (IR) and Raman vibrational frequencies. globalresearchonline.net

Computational approaches such as the Gauge-Invariant Atomic Orbital (GIAO) method, often employed with hybrid functionals like B3LYP and basis sets such as cc-pVTZ or 6-311G(d,p), are widely used for calculating NMR shielding tensors. globalresearchonline.netkbhgroup.in These predicted shielding tensors can then be converted to chemical shifts for comparison with experimental spectra. Similarly, DFT calculations can predict vibrational frequencies with a reasonable degree of accuracy, which, after appropriate scaling, can be correlated with experimental IR and Raman spectra. globalresearchonline.net The time-dependent DFT (TD-DFT) method is also utilized to compute electronic absorption spectra, providing insights into the electronic transitions of the molecule. globalresearchonline.netrsc.org

A comparison of the experimental data for 2-(2,2-dichlorovinyl)furan with what would be theoretically predicted for this compound allows for an indirect validation of the computational models. The substitution of chlorine with bromine is expected to induce shifts in the spectroscopic signals due to the differences in electronegativity and atomic size between the two halogens.

Table 1: Comparison of Experimental Spectroscopic Data for 2-(2,2-Dichlorovinyl)furan and Predicted Trends for this compound
Spectroscopic ParameterExperimental Data for 2-(2,2-Dichlorovinyl)furan rsc.orgPredicted Trend for this compound
¹H NMR (δ, ppm)7.43 (d, J=1.8 Hz, 1H), 6.80-6.79 (m, 2H), 6.48-6.46 (m, 1H)Similar splitting patterns with potential downfield shifts due to the influence of bromine.
¹³C NMR (δ, ppm)148.51, 142.44, 119.26, 118.48, 111.72, 111.26Shifts in carbon signals, particularly for the vinyl carbons, are expected due to the different electronic effects of bromine compared to chlorine.
IR (ν, cm⁻¹)1616, 1491, 1144, 1022, 956, 909, 846, 739, 672Characteristic bands for C=C stretching, furan ring vibrations, and C-Br stretching (at lower frequencies) would be predicted.

Intermolecular Interactions and Halogen Bonding Phenomena in Furan Derivatives

The bromine atoms in this compound play a crucial role in defining its intermolecular interactions, particularly through the phenomenon of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. This interaction, denoted as R-X···Y (where X is the halogen and Y is the nucleophile), is highly directional. rsc.org The directionality arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom along the extension of the R-X covalent bond. rsc.org

In the case of this compound, the bromine atoms attached to the vinyl carbon are potential halogen bond donors. The electron-withdrawing furan ring and the sp²-hybridized carbon of the vinyl group can enhance the positive character of the σ-hole on the bromine atoms, making them more effective halogen bond donors. The potential halogen bond acceptors could be the oxygen atom of the furan ring or the π-system of the furan ring of a neighboring molecule.

Studies on other furan derivatives have shown that halogen bonding can significantly influence their crystal packing and solid-state properties. For instance, computational studies on complexes of furan with dihalogen molecules (e.g., Br₂) have demonstrated that the interaction energy is influenced by the electrostatic potential of the interacting atoms. rsc.org The interaction between a halogen atom and the π-system of the furan ring is a common motif. wiley-vch.de

The formation of halogen bonds in furan derivatives is a subject of both theoretical and experimental investigations. DFT calculations have been successfully employed to study the strength and nature of these interactions. wiley-vch.de These studies have revealed that the interaction energy in halogen-bonded complexes of furan is a combination of electrostatic, orbital, and dispersion contributions. wiley-vch.de Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions, including halogen bonds, in the crystal structures of furan derivatives. researchgate.net

The presence of two bromine atoms in this compound could lead to the formation of robust supramolecular synthons, such as chains or sheets, through a network of halogen bonds. These interactions would play a significant role in determining the melting point, solubility, and other macroscopic properties of the compound. The study of these interactions is crucial for the rational design of new materials with desired properties based on furan scaffolds.

Derivatization and Analogues of 2 2,2 Dibromovinyl Furan

Structural Modifications of the Furan (B31954) Ring System

The furan ring of 2-(2,2-dibromovinyl)furan is susceptible to various chemical transformations, allowing for the introduction of different functional groups and the construction of more elaborate heterocyclic systems. Due to its aromatic character, the furan ring can undergo electrophilic substitution reactions. wikipedia.org

One common modification involves the introduction of substituents at the 5-position of the furan ring. For instance, coupling reactions can be employed to attach various groups to this position. A study on the synthesis of furan-decorated nucleoside analogues demonstrated the successful coupling of 2-tributylstannyl furan with 5-iodo-2'-deoxyuridine under Stille coupling conditions to create a C-C bond at the 5-position of the furan ring. nih.gov While this example starts with a different furan derivative, the principle of functionalizing the furan ring is broadly applicable.

Furthermore, the furan ring itself can be a precursor to other heterocyclic structures. The Achmatowicz reaction, for example, converts furans into dihydropyran compounds, showcasing a ring-expansion and functional group interconversion. wikipedia.org Additionally, furan can be converted to pyrrole (B145914) by treatment with ammonia (B1221849) in the presence of solid acid catalysts, indicating the potential for heteroatom exchange within the ring system. wikipedia.org

The inherent reactivity of the furan moiety also allows for its participation in cycloaddition reactions. The Diels-Alder reaction of furan with arynes can produce dihydronaphthalene derivatives, which are valuable intermediates for synthesizing polycyclic aromatic compounds. wikipedia.org These examples highlight the diverse pathways available for modifying the furan ring of this compound to generate a wide range of structural analogues.

Functionalization of the Dibromovinyl Moiety for Further Elaboration

The dibromovinyl group of this compound is a key functional handle for a variety of chemical transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. This moiety's reactivity is central to the construction of more complex molecular architectures.

A significant application of the dibromovinyl group is in the synthesis of alkynes. Treatment of compounds containing a 2,2-dibromovinyl group with a strong base, such as n-butyllithium, can lead to the formation of a terminal alkyne. This is a crucial step in the synthesis of (furan-3-ylethynyl)trimethylsilane, where 3-(2,2-dibromovinyl)furan is first converted to its corresponding lithium acetylide and then quenched with chlorotrimethylsilane.

Cross-coupling reactions are another powerful tool for functionalizing the dibromovinyl moiety. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, allow for the introduction of a wide range of substituents. For example, o-(2,2-dibromovinyl)phenols can undergo copper-catalyzed cyclization to form 2-bromobenzofurans. researchgate.netrsc.org This strategy has been utilized in the synthesis of various natural products. researchgate.net Similarly, palladium-catalyzed coupling of 2-(2,2-dibromovinyl)benzoates with organostannanes (Stille reaction) has been used to synthesize 3-substituted isocoumarins. researchgate.net

The dibromovinyl group can also be a precursor for other functional groups. For instance, it can be converted into a monobromovinyl group or other vinyl derivatives through selective reduction or substitution reactions. These transformations open up further possibilities for derivatization and the synthesis of a broad spectrum of analogues.

Synthesis of Polyhalogenated Furan Derivatives

The synthesis of polyhalogenated furan derivatives starting from this compound can be achieved through various halogenation reactions. The furan ring itself is reactive towards electrophilic halogenation. For instance, furan reacts with bromine at low temperatures to yield 2-bromofuran, demonstrating the susceptibility of the furan ring to halogenation. wikipedia.org

Building upon the existing dibromovinyl group, further halogenation can be introduced onto the furan ring. This can lead to the formation of tri- or tetra-halogenated compounds. While specific examples starting directly from this compound are not prevalent in the searched literature, the general reactivity of furans suggests that direct bromination or chlorination of the furan ring in this compound is a feasible route to polyhalogenated derivatives.

An alternative approach to polyhalogenated furans involves the use of halogenated precursors in the synthesis of the furan ring itself. For example, the Feist-Benary synthesis utilizes α-bromoketones to construct the furan ring. wikipedia.org By employing polyhalogenated starting materials in such syntheses, one could potentially generate polyhalogenated furan derivatives.

Furthermore, the dibromovinyl moiety can be a source of halogens for intramolecular cyclization reactions that result in halogenated heterocyclic products. For instance, the copper-catalyzed cyclization of 2-(gem-dibromovinyl)phenols leads to the formation of 2-bromobenzofurans, a type of halogenated furan derivative. rsc.org

Construction of Hybrid Molecular Structures Incorporating the Furan-Vinyl Dibromide Unit

The this compound scaffold is a valuable component in the construction of hybrid molecules, where it is combined with other chemical moieties to create novel structures with potentially enhanced or unique properties. The reactivity of both the furan ring and the dibromovinyl group allows for the covalent linking of this unit to a wide variety of other molecular frameworks.

One approach to creating hybrid structures is through coupling reactions. The dibromovinyl group can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, to link the furan-vinyl dibromide unit to other aromatic or heterocyclic systems. For example, a similar strategy has been used to synthesize 2-arylbenzofurans, where a substituted furan or benzofuran (B130515) is coupled with an aryl group. researchgate.net

The synthesis of hybrid compounds containing both furan and another heterocyclic ring system, such as imidazole, has been reported. researchgate.net While not starting directly from this compound, these studies demonstrate the feasibility of creating such hybrid molecules. The general principle involves the stepwise or convergent synthesis where the furan unit and the other heterocyclic component are joined together.

The construction of hybrid molecules can also be achieved through tandem or domino reactions, where multiple bond-forming events occur in a single synthetic operation. For instance, a palladium-catalyzed domino cyclization/coupling protocol has been used for the synthesis of benzofuran natural products, which can be considered hybrid structures. researchgate.net The design of such reactions often involves the strategic placement of reactive functional groups that can participate in sequential transformations.

Modern medicinal chemistry often focuses on the design of multifunctional drugs by combining two or more pharmacophore groups into a single molecule. mdpi.com The furan-vinyl dibromide unit can serve as one of these pharmacophores, and its incorporation into larger, more complex molecules is a key strategy in the development of new therapeutic agents.

Future Research Directions and Synthetic Prospects

Development of Novel and Sustainable Synthetic Routes to 2-(2,2-Dibromovinyl)furan

The primary synthesis of gem-dibromoalkenes often relies on methods like the Ramirez or Corey-Fuchs olefination, which typically involve stoichiometric phosphorus reagents and can generate significant waste. A key direction for future research is the development of more atom-economical and environmentally benign routes to this compound.

Future investigations should focus on:

Catalytic Olefination Strategies: Moving away from stoichiometric phosphorus ylides, research into catalytic methods using alternative reagents would be a significant advance. This could involve transition-metal-catalyzed reactions that directly couple furfural (B47365) derivatives with a C1-dibromo source.

Flow Chemistry Approaches: Implementing continuous flow processes for olefination reactions can enhance safety, improve reproducibility, and allow for easier scale-up. The use of immobilized reagents, such as a monolithic triphenylphosphine (B44618) reagent for Ramirez gem-dibromoolefination, represents a step in this direction that could be adapted for furan (B31954) substrates. beilstein-journals.org

Bio-based Feedstocks: Leveraging the availability of furfural from the dehydration of biomass-derived pentose (B10789219) sugars presents a compelling opportunity for sustainable synthesis. rsc.orgmdpi.com Developing a direct, high-yielding transformation from bio-based furfural to this compound would align with the principles of green chemistry, creating a valuable intermediate from a renewable source. rsc.org

Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity

The synthetic utility of this compound is intrinsically linked to the catalytic systems that can selectively transform its dibromovinyl group. While palladium and copper catalysts are extensively used for cross-coupling and cyclization reactions of similar vinyl halides, there is substantial room for innovation. researchgate.netresearchgate.netmdpi.comrsc.org

Promising areas for future catalytic exploration include:

Tandem and Domino Catalysis: Designing catalytic processes where multiple transformations occur in a single pot is highly desirable for efficiency. Palladium-catalyzed tandem reactions, which have been successful for gem-dibromoolefins in synthesizing carbocycles and heterocycles, could be applied to this compound to build complex fused-ring systems. scholaris.caacs.org

Photoredox and Dual Catalysis: Visible-light-mediated photoredox catalysis offers a powerful tool for generating radical intermediates under mild conditions. nih.gov Exploring its application for C-H functionalization or coupling reactions involving this compound could unlock novel reaction pathways not accessible through traditional thermal methods. researchgate.net

Nanoparticle and Heterogeneous Catalysis: The development of highly active and recyclable heterogeneous catalysts, such as palladium nanoparticles supported on materials like TiO2, offers advantages in terms of catalyst separation and reuse. mdpi.com Applying such systems to reactions of this compound could lead to more sustainable and cost-effective synthetic protocols.

Table 1: Potential Catalytic Systems for Future Investigation

Catalyst TypePotential ReactionAdvantages
Palladium Complexes Suzuki, Sonogashira, Heck, Buchwald-Hartwig couplings; Intramolecular C-H activationHigh efficiency, broad functional group tolerance, well-understood reactivity. nih.gov
Copper Complexes Ullmann coupling, cyclization reactions, C-N/C-O bond formation. acs.orgCost-effective, unique reactivity for heteroatom coupling. researchgate.netmdpi.com
Gold Catalysts Activation of alkynes (formed in situ), cycloisomerization reactions.Strong π-acid character for alkyne activation under mild conditions. mdpi.com
Photoredox Catalysts (e.g., Iridium, Ruthenium) Radical-mediated couplings, [3+2] cycloadditions. nih.govMild reaction conditions, unique mechanistic pathways, high functional group tolerance. researchgate.net
Heterogeneous Pd/Nanoparticle Catalysts Cross-coupling and hydrogenation reactions.Recyclability, ease of separation, suitability for flow chemistry. mdpi.com

Expansion of Synthetic Applications in Diverse Areas of Organic Chemistry

The true value of this compound lies in its application as a versatile synthon. Future research should aim to expand its use beyond simple coupling reactions to access a wider diversity of chemical structures.

Key areas for synthetic expansion include:

Synthesis of Fused Heterocycles: The gem-dibromovinyl moiety is a precursor to an in-situ generated alkyne. This functionality can undergo intramolecular cyclization with a suitably positioned nucleophile. By analogy with 2-(2,2-dibromovinyl)phenols, which are precursors to benzofurans, derivatives of this compound could be used to construct novel fused furan systems. researchgate.netresearchgate.netrsc.org

Diels-Alder Reactions: The furan ring is a competent diene in [4+2] cycloaddition reactions, providing access to oxabicyclo[2.2.1]heptane derivatives. acs.org The electronic nature of the 2-(2,2-dibromovinyl) substituent could significantly influence the reactivity and selectivity of these cycloadditions, a prospect that warrants detailed investigation. rsc.org

Domino and Cascade Reactions: Designing cascade sequences that exploit the dual reactivity of the molecule is a major goal. For example, a reaction could be initiated at the dibromovinyl group (e.g., a Sonogashira coupling) to introduce a new functional group, which then participates in a subsequent transformation involving the furan ring (e.g., an intramolecular Diels-Alder reaction).

Access to Other Heterocycles: The furan ring itself can be a synthetic precursor to other ring systems. For instance, treatment with ammonia (B1221849) over solid acid catalysts can yield pyrroles, while the Achmatowicz reaction converts furans into dihydropyrans. wikipedia.org Applying these transformations to this compound could provide rapid access to substituted pyrroles and pyrans.

Table 2: Potential Synthetic Transformations of this compound

Reagent/Reaction TypeIntermediate SpeciesProduct Class
Base/Palladium Catalysis Furyl-bromoalkyneSubstituted Alkynes, Fused Furans
Organoboronic Acids (Suzuki Coupling) -2-(2-Arylvinyl)furans
Terminal Alkynes (Sonogashira Coupling) -Conjugated Enynes
Amines/Phenols (Buchwald/Ullmann Coupling) -Enamines, Enol Ethers
Dienophiles (Diels-Alder Reaction) Furan as dieneOxabicyclo[2.2.1]heptanes
Ammonia/Acid Catalyst -2-(2,2-Dibromovinyl)pyrroles

Advanced Mechanistic Investigations and Complementary Computational Insights

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and rationally designing new ones. The interplay between the furan ring and the dibromovinyl substituent presents a rich area for physical organic chemistry studies.

Future research should prioritize:

Mechanistic Studies of Catalytic Cycles: Detailed kinetic and isotopic labeling studies can elucidate the elementary steps of palladium- or copper-catalyzed reactions. For instance, clarifying the mechanism of tandem processes—such as oxidative addition, cyclization, and reductive elimination sequences proposed for similar substrates—is essential for controlling selectivity. rsc.orgscholaris.ca

Computational Modeling of Reactivity: Density Functional Theory (DFT) and other computational methods are powerful tools for probing reaction pathways and transition state energies. pcbiochemres.com Such studies can provide invaluable insights into the regioselectivity of coupling reactions, the facial selectivity of cycloadditions, and the electronic influence of the dibromovinyl group on the aromaticity and nucleophilicity of the furan ring. rsc.orgresearchgate.net

Exploring Furan Ring Aromaticity: The aromaticity of furan is significantly lower than that of benzene, making it susceptible to reactions that involve dearomatization. acs.org Computational analysis can quantify how the electron-withdrawing or π-accepting character of the dibromovinyl group and its subsequent transformation products modulate the furan's aromatic character and its propensity to act as a diene versus an aromatic nucleophile.

Q & A

Q. What are the established synthetic routes for 2-(2,2-dibromovinyl)furan, and how do reaction conditions influence yield?

The synthesis of this compound is typically achieved via palladium-catalyzed cross-coupling reactions or modified Corey–Fuchs methodologies. For example, a copper-catalyzed tandem etherification of 2-(2,2-dibromovinyl)phenol derivatives with phenols has been reported, yielding the target compound in 82% under optimized conditions (solvent: THF, catalyst: CuI, base: Cs₂CO₃) . Multi-step syntheses involving bromoethynyl intermediates (e.g., 2-(bromoethynyl)-4-chloro-1-octyloxybenzene) have also been described, with yields varying based on solvent polarity and temperature . Electrochemical modifications, such as cathodic reduction, can selectively produce terminal alkynes from dibromovinyl precursors, though yields depend on working potential and electrolyte choice .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Key characterization techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR resolve vinyl and furan proton environments. For analogous dibromovinyl compounds, vinyl protons appear as doublets at δ 6.8–7.2 ppm (J=1416HzJ = 14–16 \, \text{Hz}), while furan protons resonate at δ 6.3–7.5 ppm .
  • X-ray Crystallography : Crystallographic data (e.g., triclinic crystal system, space group P1P\overline{1}) confirm bond lengths and angles. For example, C-Br bonds in dibromovinyl groups measure ~1.85–1.90 Å, consistent with sp² hybridization .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 293.82 for C₆H₄Br₂O) .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies indicate that the compound is sensitive to light and moisture. Storage in amber vials under inert gas (N₂/Ar) at –20°C minimizes decomposition. Prolonged exposure to ambient conditions leads to bromine loss, forming furan derivatives (e.g., 2-vinylfuran) via dehydrohalogenation .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in yields during cross-coupling reactions involving dibromovinyl groups?

Negishi cross-coupling of 2-(2,2-dibromovinyl)naphthalene produces a 3:1 mixture of isomers in low yield (~35%), attributed to competing elimination and homocoupling pathways. In contrast, Suzuki–Miyaura coupling with palladium(0) catalysts favors the (Z)-isomer with higher yields (~75%) due to improved oxidative addition kinetics . Electrochemical methods mitigate side reactions by controlling electron transfer, achieving >80% selectivity for terminal alkynes .

Q. How can computational modeling guide the design of metal-free catalysts for dibromovinyl functionalization?

Density functional theory (DFT) simulations reveal that the electrophilicity of the dibromovinyl moiety facilitates nucleophilic attack at the β-carbon. Metal-free catalysts (e.g., organocatalysts with thiourea motifs) enhance regioselectivity by stabilizing transition states through hydrogen bonding. For example, ΔG‡ for bromine elimination decreases by ~12 kcal/mol in the presence of such catalysts .

Q. What analytical strategies resolve ambiguities in distinguishing dibromovinyl isomers?

  • HPLC-MS with Chiral Columns : Separates (E)- and (Z)-isomers using cellulose-based stationary phases (e.g., Chiralpak IC).
  • Vibrational Spectroscopy : IR peaks at 560–580 cm⁻¹ (C-Br stretch) and 1600–1650 cm⁻¹ (C=C stretch) differentiate isomers based on conjugation effects .
  • NOESY NMR : Correlates spatial proximity of vinyl protons to confirm geometry .

Methodological Recommendations

  • Synthetic Optimization : Prioritize palladium catalysts for cross-coupling to minimize isomerization .
  • Analytical Workflow : Combine XRD and NOESY NMR for unambiguous structural assignment .
  • Stability Protocols : Use argon-filled gloveboxes for handling and storage .

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